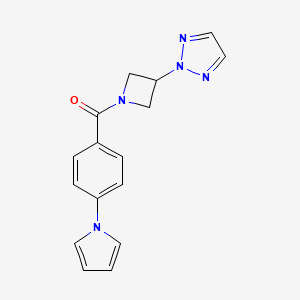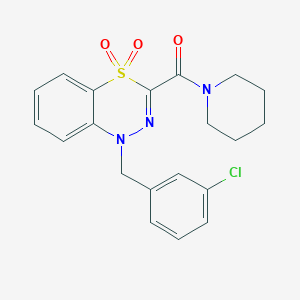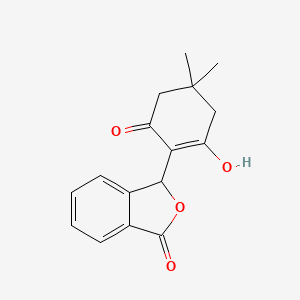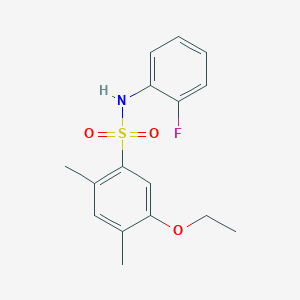![molecular formula C15H12N4O2S2 B2850147 (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1173411-82-9](/img/structure/B2850147.png)
(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H12N4O2S2 and its molecular weight is 344.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Benzothiazole derivatives have been recognized for their antioxidant properties. The methoxy and thiadiazole groups present in the compound can contribute to its ability to act as a free radical scavenger, potentially reducing oxidative stress in biological systems .
Antimicrobial and Antifungal Applications
The structural complexity of benzothiazoles allows them to interact with various microbial enzymes and receptors, making them good candidates for developing new antimicrobial and antifungal agents. Their ability to inhibit the growth of bacteria and fungi can be explored further for pharmaceutical applications .
Anticancer Properties
Compounds with benzothiazole and thiadiazole moieties have shown promise in anticancer research. They can interfere with the proliferation of cancer cells and may be used to design novel chemotherapy agents .
Neuroprotective Effects
Neurodegenerative diseases are a major area of concern in medical science. The compound’s potential neuroprotective effects could be harnessed to develop treatments for conditions such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives can be attributed to their chemical structure, which may interfere with inflammatory pathways. This property can be utilized in creating new anti-inflammatory drugs .
Analgesic Effects
Benzothiazoles have been associated with analgesic properties, providing pain relief in various conditions. The compound could be a starting point for the synthesis of new painkillers .
Antiviral Activity
Given the ongoing need for antiviral agents, especially in the wake of pandemics, the compound’s structure could be modified to target specific viral proteins, offering a pathway to new antiviral drugs .
Drug Design and Development
The compound’s unique structure makes it a valuable scaffold for drug design. Its molecular framework can be modified to enhance its interaction with biological targets, leading to the development of a wide range of therapeutic agents .
properties
IUPAC Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c1-4-7-19-11-6-5-10(21-3)8-12(11)22-15(19)16-14(20)13-9(2)17-18-23-13/h1,5-6,8H,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCSHQVLRZYKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2850064.png)
![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B2850070.png)


![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)






